molecular formula C13H15NO B13205182 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

Cat. No.: B13205182
M. Wt: 201.26 g/mol
InChI Key: BEPMLYANPULUKB-UHFFFAOYSA-N
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Description

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group linked to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline typically involves the reaction of 4-methylaniline with 5-methylfurfural under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline

InChI

InChI=1S/C13H15NO/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3

InChI Key

BEPMLYANPULUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(O2)C

Origin of Product

United States

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